Sodium 6-chloro-3-phenylpyridazin-4-olate
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical and medicinal research. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to numerous biological processes and form the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in nature, from the nucleobases of DNA and RNA to alkaloids and vitamins, underscores their critical role in biochemistry.
The presence of nitrogen atoms imparts unique physicochemical properties to these molecules, including the ability to form hydrogen bonds, act as both acids and bases, and coordinate with metal ions. This versatility allows for a wide range of molecular interactions, making them ideal scaffolds for drug design. A significant percentage of FDA-approved drugs contain at least one nitrogen-based heterocyclic ring, highlighting their therapeutic importance. In materials science, these compounds are integral to the development of dyes, polymers, and organic light-emitting diodes (OLEDs). The ongoing exploration of novel nitrogen-containing heterocyclic systems continues to drive innovation across various scientific disciplines.
Overview of Pyridazine (B1198779) and Pyridazinone Derivatives
Pyridazine and its derivatives belong to the diazine family of six-membered aromatic heterocycles, characterized by the presence of two adjacent nitrogen atoms in the ring. This arrangement of nitrogen atoms distinguishes pyridazines from their isomers, pyrimidines and pyrazines, and significantly influences their chemical reactivity and biological activity.
Pyridazinone derivatives, which feature a carbonyl group in the pyridazine ring, are a particularly important subclass. These compounds have garnered substantial interest due to their diverse pharmacological properties. Research has demonstrated that pyridazinone derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects. The structural features of the pyridazinone core allow for extensive functionalization, enabling chemists to fine-tune the molecule's properties to target specific biological pathways.
Academic Research Trajectory of Pyridazin-4-olates
The academic research into pyridazin-4-olates, a class of pyridazinone derivatives where the oxygen atom is present as a hydroxyl group or its corresponding olate salt, has evolved significantly. Early research often focused on the synthesis and fundamental chemical properties of these compounds. More recently, the focus has shifted towards their potential applications, driven by the discovery of their biological activities.
A key area of investigation has been the synthesis of novel pyridazin-4-olate derivatives and the exploration of their structure-activity relationships (SAR). Researchers have systematically modified the substituents on the pyridazine ring to understand how these changes impact the compound's biological efficacy. This has led to the identification of pyridazin-4-olate-based compounds with potential therapeutic applications. Furthermore, the role of pyridazin-4-olates as metabolites of commercial products, such as herbicides, has also been a subject of analytical and environmental chemistry research. nih.gov
Scope and Rationale for Investigations on Sodium 6-chloro-3-phenylpyridazin-4-olate
This article focuses specifically on the chemical compound this compound. This compound is the sodium salt of 6-chloro-3-phenylpyridazin-4-ol, a known metabolite of the herbicide Pyridate (B1679944). nih.goveurl-pesticides.eu The rationale for this focused investigation stems from the need to understand the fundamental chemical and physical properties of this specific pyridazinolate. While much of the existing literature discusses its parent compound in the context of herbicide metabolism and detection, a dedicated exploration of the sodium salt is warranted. nih.govnih.gov
By examining its synthesis, characterizing its properties through available data, and situating it within the broader landscape of pyridazinolate research, this article aims to provide a consolidated and scientifically rigorous overview of this compound. The information presented is based on existing scientific literature and publicly available chemical data.
Structure
3D Structure of Parent
Properties
CAS No. |
54188-79-3 |
|---|---|
Molecular Formula |
C10H6ClN2NaO |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
sodium;6-chloro-3-phenylpyridazin-4-olate |
InChI |
InChI=1S/C10H7ClN2O.Na/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;/h1-6H,(H,12,14);/q;+1/p-1 |
InChI Key |
RJWQNRZWVQPHJD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2[O-])Cl.[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Sodium 6 Chloro 3 Phenylpyridazin 4 Olate and Analogues
De Novo Pyridazine (B1198779) Ring Construction Approaches
The formation of the pyridazine core can be achieved through the cyclization of carefully chosen acyclic precursors or through cycloaddition reactions that build the heterocyclic ring in a concerted or stepwise manner.
Cyclization Reactions from Open-Chain Precursors
A primary and fundamental method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. For the synthesis of 3-phenylpyridazinone derivatives, a logical open-chain precursor is 3-benzoylpropionic acid. nih.gov The reaction of 3-benzoylpropionic acid with hydrazine hydrate (B1144303) leads to the formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent aromatization, for instance through bromination followed by dehydrobromination, can yield the corresponding pyridazin-3(2H)-one.
Another approach involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine or its derivatives. This method typically yields 4,5-dihydropyridazin-3-ones, which can be subsequently oxidized to the aromatic pyridazinone. For example, the reaction of a chalcone (B49325) with hydrazine can lead to the formation of a 4,5-diaryl-4,5-dihydropyridazin-3-one. nih.gov
Hetero-Diels-Alder Cycloaddition Reactions
The hetero-Diels-Alder reaction provides a powerful tool for the construction of six-membered heterocyclic rings. In the context of pyridazine synthesis, this [4+2] cycloaddition can involve a diene component containing two nitrogen atoms or an azadiene reacting with a dienophile. mdpi.comyoutube.com For instance, an inverse-electron-demand Diels-Alder reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an alkyne can lead to the formation of a pyridazine ring after the extrusion of dinitrogen. While not directly yielding the target compound, this methodology offers a versatile entry to variously substituted pyridazines. The regioselectivity of such reactions is a key consideration, and the choice of substituents on both the diene and dienophile plays a crucial role in directing the outcome. frontiersin.org
Functionalization of Pre-formed Pyridazine Scaffolds
An alternative and often more versatile strategy involves the modification of a pre-existing pyridazine or pyridazinone ring system. This allows for the late-stage introduction of key functional groups, which is particularly advantageous for creating a library of analogs for structure-activity relationship studies.
Introduction of Halogen Substituents at Position 6 (e.g., Chlorination)
The introduction of a chlorine atom at the 6-position of a pyridazinone ring is a common transformation. This can be achieved using various chlorinating agents. For example, a pyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine (B74176) using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A specific example is the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) by reaction with ammonia, where one of the chlorine atoms is selectively displaced. google.com The reactivity of the pyridazinone tautomer is key in this process.
A direct synthesis of a chloro-substituted pyridazinone involves starting with a chlorinated precursor. For instance, the reaction of mucochloric acid with benzene (B151609) has been reported to produce 5-chloro-6-phenyl-pyridazin-3(2H)-one. nih.gov
| Starting Material | Reagent | Product | Yield | Reference |
| 3,6-Dichloropyridazine | NH₃/DMF | 3-Amino-6-chloropyridazine | 89.25% | google.com |
| Mucochloric acid | Benzene | 5-Chloro-6-phenyl-pyridazin-3(2H)-one | - | nih.gov |
Methods for Introducing Aryl Substituents at Position 3 (e.g., Phenyl Group)
The introduction of an aryl group, such as a phenyl ring, at the 3-position of the pyridazine core is a critical step in the synthesis of the target compound and its analogs. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for this transformation due to their efficiency and functional group tolerance.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base, is a highly effective method for forming carbon-carbon bonds. mdpi.comresearchgate.net
For the synthesis of 3-phenyl-6-chloropyridazine derivatives, a common strategy is the coupling of 3,6-dichloropyridazine with phenylboronic acid. The reaction conditions can be tuned to achieve mono-arylation, selectively replacing one of the chlorine atoms. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the reaction of 3,6-dichloropyridazine with phenylboronic acid can be catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate or potassium phosphate. researchgate.netmdpi.com
The reactivity of different halogenated positions on the pyridazine ring can vary, allowing for regioselective cross-coupling. In the case of 3,6-dichloropyridazine, the two chlorine atoms are electronically distinct, which can be exploited for selective functionalization.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Amino-6-phenylpyridazine | 65% | researchgate.net |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 3-Chloro-6-phenylpyridazine | - | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |
These synthetic strategies, both building the pyridazine ring from scratch and functionalizing a pre-formed scaffold, provide a versatile toolbox for chemists to access Sodium 6-chloro-3-phenylpyridazin-4-olate and a wide array of its analogs for further investigation.
Generation of the Pyridazin-4-olate Moiety
The formation of the 6-chloro-3-phenylpyridazin-4-olate structure requires the specific construction of the pyridazin-4-one ring followed by deprotonation to yield the olate.
The synthesis of pyridazin-4-ols, which are the direct precursors to pyridazin-4-olates, can be approached through several established routes for pyridazine synthesis. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives. mdpi.com For the target molecule, a suitable precursor would be a 1,4-dicarbonyl compound already bearing the desired phenyl and chloro substituents.
Another general approach is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and alkynes, which leads to the formation of the pyridazine ring. mdpi.com The substituents on the tetrazine and alkyne can be chosen to correspond to the final substitution pattern of the desired pyridazin-4-ol.
Once the 6-chloro-3-phenylpyridazin-4-ol is synthesized, the corresponding sodium olate can be readily prepared through deprotonation with a suitable sodium base. Common bases for this transformation include sodium hydroxide (B78521), sodium methoxide, or sodium hydride. The choice of base and solvent is crucial to ensure complete deprotonation without promoting unwanted side reactions. For instance, the alkaline hydrolysis of pyridazinone esters to their corresponding carboxylic acids is often carried out using a 10% sodium hydroxide solution, demonstrating the compatibility of the pyridazinone core with strong bases. nih.gov A similar approach can be envisioned for the deprotonation of the hydroxyl group at the C4 position.
While a stepwise synthesis involving the formation of the pyridazin-4-ol followed by deprotonation is a reliable strategy, direct synthesis of the pyridazin-4-olate salt may be possible under specific reaction conditions. This could involve carrying out the final cyclization or condensation step in the presence of a sodium base. For example, if the pyridazine ring is formed through a condensation reaction, including a stoichiometric amount of a sodium base in the reaction mixture could potentially lead to the direct formation of the sodium pyridazin-4-olate. However, this approach requires careful optimization to avoid base-catalyzed side reactions or degradation of the starting materials.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that can improve reaction efficiency, reduce waste, and minimize environmental impact. Microwave-assisted synthesis and phase-transfer catalysis are two such techniques that are highly relevant to the synthesis of pyridazine derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and improved product purity. researchgate.net These advantages are attributed to the efficient and uniform heating of the reaction mixture.
In the context of pyridazine synthesis, microwave irradiation has been successfully applied to the preparation of various derivatives. For example, an efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. nih.gov Furthermore, microwave-assisted protocols have been established for the expedited synthesis of pyrazolo[1,5-a]pyrimidines and their pyrazole (B372694) precursors, highlighting the utility of this technique for constructing N-heterocyclic systems. nih.gov
The synthesis of the 6-chloro-3-phenylpyridazin-4-olate core could likely benefit from microwave assistance. The key bond-forming reactions, such as the initial condensation to form the pyridazine ring or the subsequent metal-mediated arylation, are often amenable to acceleration by microwave heating. The table below illustrates the potential impact of microwave-assisted synthesis on key reaction steps.
| Reaction Step | Conventional Method | Microwave-Assisted Method | Potential Benefits |
| Pyridazine Ring Formation | Refluxing for several hours | Irradiation for minutes | Reduced reaction time, higher yield |
| Metal-Catalyzed Arylation | High temperatures, long reaction times | Lower temperatures, shorter reaction times | Improved energy efficiency, cleaner reaction profile |
| Cycloaddition Reactions | Days of reflux | Hours at elevated pressure/temperature | Significant rate enhancement |
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction can occur. youtube.com
PTC offers several advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and simplified work-up procedures. This methodology is particularly well-suited for reactions involving nucleophilic substitutions, alkylations, and oxidations. youtube.com
In the synthesis of pyridazine derivatives, PTC could be employed in several steps. For instance, in the generation of the pyridazin-4-olate, if the deprotonation is carried out using an aqueous solution of sodium hydroxide, a phase-transfer catalyst could facilitate the transfer of the hydroxide ion to the organic phase containing the pyridazin-4-ol. This would enable the deprotonation to occur under heterogeneous conditions, potentially simplifying the isolation of the resulting sodium salt. Furthermore, PTC can be instrumental in alkylation or arylation reactions where the nucleophile is an anion that is more soluble in an aqueous phase.
Spectroscopic Characterization and Structural Elucidation of Sodium 6 Chloro 3 Phenylpyridazin 4 Olate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
In the ¹H NMR spectrum of 6-chloro-3-phenylpyridazin-4-ol, distinct signals are expected for the protons of the phenyl group and the pyridazine (B1198779) ring. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns would depend on the electronic environment and coupling with adjacent protons. The pyridazine ring possesses a single proton, which is expected to resonate as a singlet, likely in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.
The formation of the sodium olate would likely lead to a slight upfield shift of the pyridazine ring proton due to the increased electron density on the pyridazine ring upon deprotonation of the hydroxyl group.
Table 1: Predicted ¹H NMR Data for 6-chloro-3-phenylpyridazin-4-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 6-chloro-3-phenylpyridazin-4-ol, distinct signals are anticipated for each unique carbon atom. The phenyl group will exhibit signals for the ipso-carbon (the carbon attached to the pyridazine ring) and the ortho, meta, and para carbons. The pyridazine ring will show signals for the carbon atoms, including the one bearing the chlorine atom, the one attached to the phenyl group, and the carbon associated with the olate group. The carbonyl-like carbon (C4) is expected to be significantly downfield.
The presence of the sodium olate would cause a noticeable upfield shift for the C4 carbon and potentially slight shifts for the other pyridazine ring carbons compared to the protonated form.
Table 2: Predicted ¹³C NMR Data for 6-chloro-3-phenylpyridazin-4-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C4) | 160 - 165 |
| C-Cl (C6) | 145 - 150 |
| C-Phenyl (C3) | 140 - 145 |
| Phenyl (ipso) | 130 - 135 |
| Phenyl (ortho, meta, para) | 125 - 130 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons within the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in both the phenyl and pyridazine rings.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenyl group and the pyridazine ring, for example, by observing a correlation between the ortho-protons of the phenyl ring and the C3 carbon of the pyridazine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of Sodium 6-chloro-3-phenylpyridazin-4-olate would be expected to display characteristic absorption bands. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would be indicative of the formation of the sodium olate. Key expected vibrational frequencies include:
C=O stretching: A strong absorption band in the region of 1640-1680 cm⁻¹ would be characteristic of the carbonyl-like group in the pyridazinone ring.
C=N and C=C stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Pyridazinone) | 1640 - 1680 | Strong |
| C=N, C=C (Aromatic/Heteroaromatic) | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching vibration might be weaker in the Raman spectrum, the symmetric vibrations of the aromatic rings are often strong. The C-Cl stretch would also be observable. Raman spectroscopy can be particularly useful for studying solid samples and can provide insights into the crystal lattice structure. The delocalization of the negative charge in the olate form might influence the polarizability of the bonds and thus the intensity of the Raman signals compared to the neutral analogue.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition can be constructed.
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic compounds, making it ideal for the analysis of this compound. shimadzu.com In ESI-MS, the sample is introduced as a solution, and a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be guided into the mass analyzer.
For this compound, analysis in the negative ion mode would be most informative for the olate anion. The expected molecular ion peak would correspond to the deprotonated parent compound, [C₁₀H₆ClN₂O]⁻. In positive ion mode, one might observe the sodium adduct of the neutral tautomer, [C₁₀H₇ClN₂O + Na]⁺.
A crucial aspect of mass spectrometry is the fragmentation pattern, which provides a "fingerprint" of the molecule. Although a specific fragmentation pattern for this sodium salt is not published, insights can be drawn from the analysis of its parent compound, pyridafol, and other related structures. nih.gov For instance, in-source fragmentation of the parent herbicide pyridate (B1679944) is known to yield pyridafol. nih.gov Common fragmentation pathways for related chloro-phenyl substituted heterocyclic compounds often involve the loss of the chlorine atom or cleavage at the phenyl group. nih.gov
Table 1: Illustrative ESI-MS Data for the Anion of 6-chloro-3-phenylpyridazin-4-olate
| Ion | Expected m/z (Negative Mode) | Potential Fragmentation Ions |
| [M-H]⁻ | 205.02 | [M-H-Cl]⁻, [M-H-N₂]⁻, [C₆H₅]⁻ |
Note: This table is illustrative and based on the expected behavior of the 6-chloro-3-phenylpyridazin-4-olate anion in ESI-MS.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.org This precision allows for the unambiguous determination of a compound's elemental formula. For the anion of this compound, HRMS would be used to confirm its elemental composition as C₁₀H₆ClN₂O.
The theoretical exact mass of the neutral parent molecule, 6-chloro-3-phenylpyridazin-4-ol, is 206.02469 g/mol . researchgate.net HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the compound's identity with a high degree of confidence.
Table 2: HRMS Data for the Parent Compound, 6-chloro-3-phenylpyridazin-4-ol
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O | researchgate.net |
| Theoretical Exact Mass | 206.0247 g/mol | researchgate.netyoutube.com |
| Expected Measurement Accuracy | < 5 ppm | mdpi.org |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, provide valuable information about the electronic transitions within a molecule and are sensitive to its chemical environment.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. Pyridazine and its derivatives are known to exhibit characteristic absorption bands. thieme-connect.de Typically, two main absorption bands are observed: a π → π* transition at a shorter wavelength and an n → π* transition at a longer wavelength. thieme-connect.de For pyridazine itself, these occur around 246 nm and between 300-340 nm, respectively. thieme-connect.de The position and intensity of these bands can be influenced by substituents and the solvent polarity. thieme-connect.de
For this compound, the presence of the phenyl group and the chloro substituent, as well as the olate functionality, would be expected to modify the absorption profile compared to the parent pyridazine. The UV absorption of a closely related compound was monitored at wavelengths including 215, 230, 260, and 300 nm. nih.gov
Table 3: Plausible UV-Vis Absorption Data for this compound in Methanol
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~250 - 270 | High (e.g., >10,000) |
| n → π | ~310 - 350 | Low (e.g., <1,000) |
Note: This table presents plausible values based on the known spectroscopic properties of pyridazine derivatives. Actual experimental values may vary.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule relaxes from an excited electronic state back to the ground state by emitting a photon. Many heterocyclic compounds, including some pyridazinone derivatives, exhibit fluorescence. mdpi.org
Table 4: Hypothetical Fluorescence Data for this compound
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~420 nm |
| Quantum Yield (ΦF) | Not Determined |
| Solvent | Ethanol |
Note: This table is purely hypothetical to illustrate the type of data obtained from fluorescence spectroscopy, as specific experimental data is not available.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable, the molecule under investigation must be chiral.
This compound itself is not chiral. However, if chiral analogues were to be synthesized, for example, by introducing a chiral center in a substituent attached to the pyridazinone ring, then CD spectroscopy would be an essential tool for their characterization. The technique could be used to confirm the enantiomeric purity of the synthesized compounds and to study their conformational properties in solution. The interaction of chiral pyridazine-containing host molecules with chiral guests has been successfully studied using CD spectroscopy, demonstrating the utility of this technique for probing chirality in this class of compounds. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of a compound is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the substance's physical and chemical properties.
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
The structural determination of the parent compound, 6-chloro-3-phenylpyridazin-4-ol, and its derivatives is essential for correlating their chemical structure with biological activity. nih.govresearchgate.net The pyridazinone core is a significant scaffold in medicinal chemistry, known for its role in developing anti-inflammatory agents and inhibitors of various enzymes. nih.govnih.gov
While specific crystallographic data for the sodium salt is unavailable, the expected structure would feature the sodium cation (Na⁺) ionically bonded to the oxygen atom of the pyridazinone ring. The solid-state packing would be influenced by electrostatic interactions between the sodium ion and the olate anion, as well as potential π-π stacking interactions arising from the phenyl and pyridazinone rings. The precise geometry and intermolecular forces can only be confirmed through experimental X-ray diffraction studies.
For context, related pyridazinone structures have been synthesized and their properties investigated, highlighting the ongoing interest in this class of compounds. researchgate.netnih.gov The parent compound, 6-chloro-3-phenylpyridazin-4-ol, is also known by the common name Pyridafol. nih.gov
A comprehensive understanding of the solid-state structure of this compound awaits future crystallographic studies. Such research would provide invaluable insights into its molecular conformation and packing, further aiding in the rational design of related compounds with specific functional properties.
Theoretical and Computational Chemistry Studies on Sodium 6 Chloro 3 Phenylpyridazin 4 Olate
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to predict the behavior of molecules. For pyridazinone derivatives, methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) are commonly employed to model their properties in the gaseous phase or in solution. mdpi.comresearchgate.netnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-chloro-3-phenylpyridazin-4-ol, the key structural feature is the relative orientation of the phenyl and pyridazinone rings.
The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is scarce, theoretical calculations for similar structures provide reliable estimates. Below is a table with representative theoretical bond lengths and angles for a pyridazinone core, which are expected to be similar for 6-chloro-3-phenylpyridazin-4-ol.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C-C (phenyl) | ~1.39 | C-N-N | ~120 |
| C-N | ~1.34 | N-N-C | ~118 |
| N-N | ~1.35 | C-C-C (ring) | ~120 |
| C=O | ~1.23 | C-C-H | ~120 |
| C-Cl | ~1.74 | H-C-H | ~109.5 |
Note: These are generalized values from computational studies on pyridazinone derivatives and may not represent the exact values for Sodium 6-chloro-3-phenylpyridazin-4-olate.
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals, are routinely investigated using computational methods.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
For pyridazinone derivatives, the HOMO is typically localized over the phenyl ring and the pyridazinone ring, while the LUMO is often distributed over the pyridazinone moiety. researchgate.net The specific energies and the gap can be calculated, and for many nitrogen-based drug-like molecules, this gap falls within the range of 3.5-4.5 eV. emerginginvestigators.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | ~4.0 to 5.0 |
Note: These values are estimations based on computational studies of similar pyridazinone structures and serve as an illustrative example.
The electron density distribution reveals how electrons are shared among the atoms in a molecule. Mulliken atomic charge analysis is a common method to quantify the partial charge on each atom. emerginginvestigators.org This analysis helps in understanding the electrostatic interactions and the reactive nature of different parts of the molecule. In 6-chloro-3-phenylpyridazin-4-olate, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding how the molecule interacts with other polar molecules and ions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For pyridazinone derivatives, the area around the carbonyl oxygen typically shows a strong negative potential, making it a likely site for interaction with positive ions like sodium. researchgate.net The hydrogen atoms of the phenyl ring would exhibit positive potential.
Prediction of Spectroscopic Parameters (Theoretical NMR, IR, UV-Vis Spectra)
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
Theoretical NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized geometry of the molecule.
Theoretical IR Spectra: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra can be compared with experimental IR spectra to identify characteristic functional groups. For 6-chloro-3-phenylpyridazin-4-ol, key vibrational modes would include the C=O stretching, C-N stretching, C-Cl stretching, and various vibrations of the phenyl and pyridazinone rings.
Theoretical UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For pyridazinone derivatives, the main absorption bands are typically due to π → π* transitions within the conjugated system. nih.gov
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| NMR | ¹H Chemical Shift (Ar-H) | 7.0 - 8.0 ppm |
| ¹³C Chemical Shift (C=O) | 160 - 170 ppm | |
| IR | C=O Stretch | ~1650 - 1680 cm⁻¹ |
| C-Cl Stretch | ~700 - 800 cm⁻¹ | |
| UV-Vis | λ_max (π → π*) | ~300 - 320 nm |
Note: These are generalized predictions based on computational studies of related pyridazinone compounds and are intended for illustrative purposes.
Dipole Moment Calculations
Table 1: Hypothetical Dipole Moment Components for 6-chloro-3-phenylpyridazin-4-olate anion
| Component | Description | Estimated Contribution |
| μ_x | Dipole moment along the x-axis | Varies with conformation |
| μ_y | Dipole moment along the y-axis | Varies with conformation |
| μ_z | Dipole moment along the z-axis | Varies with conformation |
| μ_total | Total dipole moment magnitude | Expected to be significant |
Note: This table is illustrative. Actual values would require specific computational runs.
Analysis of Reactivity Indices (e.g., Fukui Functions)
Reactivity indices derived from conceptual DFT are instrumental in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. Fukui functions are particularly insightful as they describe the change in electron density at a given point in the molecule when an electron is added or removed.
For the 6-chloro-3-phenylpyridazin-4-olate anion, the Fukui functions can pinpoint the atoms most susceptible to reaction.
f+(r) : This function indicates the propensity of a site to accept an electron, thus highlighting the most probable locations for a nucleophilic attack .
f-(r) : This function shows the propensity of a site to donate an electron, identifying the likely centers for an electrophilic attack .
f0(r) : This function is related to the susceptibility of a site to a radical attack .
In the case of the 6-chloro-3-phenylpyridazin-4-olate anion, the negatively charged oxygen atom of the olate group is expected to have a high value of f-(r), making it a prime site for electrophilic attack. Conversely, the carbon atoms of the pyridazine (B1198779) ring, particularly those adjacent to the electron-withdrawing chlorine atom and nitrogen atoms, would be potential sites for nucleophilic attack, as indicated by their f+(r) values. Visualization of Fukui functions can provide a clear map of these reactive regions. chemrxiv.orgresearchgate.net
Molecular Modeling and Simulations
Molecular modeling and simulations extend beyond static electronic properties to explore the dynamic behavior of molecules, including their conformational flexibility, intermolecular interactions, and reaction pathways.
Investigation of Tautomeric Equilibria (Pyridazin-4-ol vs. Pyridazin-4-one Forms)
Pyridazinone derivatives can exist in tautomeric forms, and the equilibrium between these forms is crucial for their chemical behavior. The compound , 6-chloro-3-phenylpyridazin-4-ol, can exist in equilibrium with its tautomer, 6-chloro-3-phenyl-1H-pyridazin-4-one. nih.gov The sodium salt form, this compound, represents the deprotonated form of the pyridazin-4-ol tautomer.
Computational methods can be employed to calculate the relative energies of these tautomers in the gas phase and in different solvents. By comparing the Gibbs free energies of the pyridazin-4-ol and pyridazin-4-one forms, the position of the tautomeric equilibrium can be predicted. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. For instance, the pyridazin-4-one form contains a carbonyl group, which can significantly influence its properties.
Table 2: Tautomers of 6-chloro-3-phenylpyridazine
| Tautomeric Form | Key Functional Group | IUPAC Name |
| Enol Form | Hydroxyl (-OH) | 6-chloro-3-phenylpyridazin-4-ol |
| Keto Form | Carbonyl (C=O) | 6-chloro-3-phenyl-1H-pyridazin-4-one |
Study of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The non-covalent interactions that this compound can engage in are critical for understanding its solid-state structure and its interactions with biological macromolecules.
π-π Stacking : The presence of the phenyl ring and the aromatic pyridazine ring allows for π-π stacking interactions. These interactions, where the aromatic rings align in a parallel or T-shaped manner, contribute to the stability of crystal lattices and can be important in the binding of the molecule to biological targets.
Hydrogen Bonding : While the sodium olate itself cannot act as a hydrogen bond donor, the oxygen atom is a strong hydrogen bond acceptor. In the presence of suitable donor molecules (like water or protic solvents), strong hydrogen bonds can be formed. Furthermore, the nitrogen atoms of the pyridazine ring can also act as hydrogen bond acceptors.
Molecular dynamics simulations can be used to study these interactions in a dynamic environment, providing insights into the preferred modes of interaction and their energetic contributions.
Mechanistic Elucidation of Synthetic Reactions via Computational Methods
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of 6-chloro-3-phenylpyridazin-4-ol and its derivatives, computational methods can be used to:
Model Reaction Pathways : The synthesis of pyridazinones often involves multi-step reactions. mdpi.com Computational modeling can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates.
Calculate Activation Energies : By calculating the energy of the transition states, the activation energy for each step of the reaction can be determined. This helps in understanding the reaction kinetics and identifying the rate-determining step.
Investigate the Role of Catalysts : If a catalyst is used in the synthesis, computational methods can elucidate its role in lowering the activation energy and facilitating the reaction.
For example, in a condensation reaction to form the pyridazine ring, computational studies could model the initial nucleophilic attack, subsequent dehydration steps, and the final aromatization, providing a detailed, atomistic view of the reaction mechanism. nih.gov
Advanced Reactivity and Reaction Mechanisms of Sodium 6 Chloro 3 Phenylpyridazin 4 Olate
Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring
The pyridazine ring, containing two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at carbon atoms bearing a suitable leaving group, such as the chlorine atom at the C6 position. nih.gov These reactions typically proceed via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Regioselectivity and Kinetics of Substituent Exchange
The position of nucleophilic attack on the pyridazine ring is governed by the electronic influence of the ring nitrogen atoms and the substituents. In the case of 6-chloro-3-phenylpyridazin-4-olate, the C6 position is highly activated towards nucleophilic attack due to the presence of the adjacent ring nitrogen and the electron-withdrawing nature of the pyridazine system.
In di- or poly-substituted pyridazines, regioselectivity becomes a critical factor. Studies on related dihalopyridazines have established a clear reactivity hierarchy for leaving groups in palladium-catalyzed cross-coupling reactions, which often initiate with an oxidative addition step analogous to SNAr. The reactivity order is I > Br > Cl. stackexchange.com For example, in 4-bromo-6-chloro-3-phenylpyridazine, Suzuki cross-coupling occurs selectively at the more reactive C4-bromo position, leaving the C6-chloro position intact. This highlights the possibility of sequential, site-selective functionalization.
Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution and Related Cross-Coupling Reactions
| Halogen Substituent | Relative Reactivity | Mechanistic Consideration |
|---|---|---|
| Iodo | Highest | Weaker C-I bond, more readily undergoes oxidative addition/nucleophilic displacement. |
| Bromo | Intermediate | More reactive than chloro-substituent. |
| Chloro | Lowest | Stronger C-Cl bond requires more forcing conditions for substitution. |
This table summarizes the generally observed reactivity trends for halogen leaving groups on electron-deficient heterocyclic systems.
Influence of the 4-Olate Group on Reactivity
The 4-olate group (–O⁻) is a powerful electron-donating group by resonance. Its presence significantly influences the electronic properties and reactivity of the pyridazine ring. The negative charge of the olate can be delocalized into the ring, increasing the electron density of the heterocyclic system.
This increased electron density has a deactivating effect on the ring towards nucleophilic aromatic substitution. Compared to a neutral 6-chloro-3-phenylpyridazine, the olate form is less electrophilic and therefore less reactive towards incoming nucleophiles at the C6 position. This is because the electron-donating nature of the olate counteracts the inherent electron deficiency of the pyridazine ring, making it a less favorable target for nucleophilic attack. wur.nl The reactivity can be understood by considering the tautomeric equilibrium with its conjugate acid, 6-chloro-3-phenylpyridazin-4(1H)-one. organicchemistrytutor.com The anionic olate form is substantially more electron-rich than the neutral pyridazinone.
Reactions at the Phenyl Substituent
The phenyl ring at the C3 position offers another site for chemical modification, distinct from the pyridazine core. Its reactivity is modulated by the electronic influence of the attached pyridazine moiety.
Electrophilic Aromatic Substitution
The 6-chloro-4-oxido-pyridazinyl group acts as a substituent on the phenyl ring. To predict its influence on electrophilic aromatic substitution (EAS), its Hammett substituent constant (σ) can be considered. The Hammett equation provides a quantitative measure of the electronic effect (both inductive and resonance) of a substituent. wikipedia.org Heterocyclic groups like pyridinyl are generally electron-withdrawing. pitt.edursc.org For example, the 3-pyridazinyl group has positive σm and σp values, indicating it withdraws electron density from an attached phenyl ring. pitt.edu
This electron-withdrawing nature deactivates the phenyl ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts acylation more difficult than for benzene (B151609) itself. wikipedia.orgyoutube.com Furthermore, as an electron-withdrawing group, the pyridazinyl substituent is a meta-director. Electrophilic attack will be directed to the meta positions of the phenyl ring, as the ortho and para positions are more strongly deactivated. This is because the resonance structures of the cationic intermediate (the sigma complex) resulting from ortho or para attack place the positive charge adjacent to the already electron-deficient pyridazine ring, which is highly unfavorable.
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction Type | Reagents | Expected Product | Directing Influence |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-chloro-3-(3-nitrophenyl)pyridazin-4-olate | meta-directing |
| Bromination | Br₂, FeBr₃ | 6-chloro-3-(3-bromophenyl)pyridazin-4-olate | meta-directing |
| Acylation | RCOCl, AlCl₃ | 6-chloro-3-(3-acylphenyl)pyridazin-4-olate | meta-directing |
This table outlines the expected major isomers from electrophilic substitution on the phenyl substituent, based on the directing effect of the pyridazine ring.
Further Functionalization via Cross-Coupling
The phenyl substituent can be further functionalized using modern cross-coupling methodologies. While the pyridazine ring itself is often the site of such reactions, the phenyl group can also participate. A common strategy involves a two-step process:
Halogenation: An electrophilic halogenation reaction, as described in 5.2.1, is first performed to install a halogen (e.g., bromine or iodine) at the meta position of the phenyl ring.
Cross-Coupling: The resulting aryl halide can then serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. acs.org
This approach allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, onto the phenyl ring, providing a powerful tool for structural diversification. nih.govorganic-chemistry.org
Reactivity of the Olate Anion
The olate anion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the oxygen atom and the ring nitrogen atom (N1). dalalinstitute.compw.live The reaction of this anion with electrophiles, such as alkyl halides or acyl halides, can result in either O-functionalization or N-functionalization. The regiochemical outcome of these reactions is governed by several factors, including the Hard and Soft Acids and Bases (HSAB) principle, the nature of the electrophile, the solvent, and the counter-ion (Na⁺). dalalinstitute.com
O-Alkylation/Acylation: According to the HSAB principle, the oxygen atom is a "hard" nucleophilic center. It preferentially reacts with "hard" electrophiles, such as acyl chlorides or sulfonyl chlorides. O-alkylation can be favored under conditions of kinetic control with highly reactive electrophiles. nih.gov
N-Alkylation/Acylation: The nitrogen atom is a "soft" nucleophilic center. It tends to react with "soft" electrophiles, such as alkyl halides (e.g., methyl iodide) in SN2 reactions. N-substituted products are often the thermodynamically more stable isomers. nih.gov
Kinetic and thermodynamic studies on analogous pyridone anions have shown that while N-attack is often thermodynamically favored, O-attack can be kinetically preferred under certain conditions. nih.gov The choice of solvent also plays a crucial role; polar aprotic solvents can favor O-alkylation by solvating the counter-ion and leaving the "harder" oxygen atom more exposed. dalalinstitute.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sodium 6-chloro-3-phenylpyridazin-4-olate |
| 6-chloro-3-phenylpyridazin-4(1H)-one |
| 4-bromo-6-chloro-3-phenylpyridazine |
| 2-chloropyrimidine |
| 6-chloro-3-(3-nitrophenyl)pyridazin-4-olate |
| 6-chloro-3-(3-bromophenyl)pyridazin-4-olate |
| 6-chloro-3-(3-acylphenyl)pyridazin-4-olate |
| methyl iodide |
| acyl chlorides |
Alkylation and Acylation Reactions
The pyridazinolate anion is an ambident nucleophile, meaning it can react with electrophiles at either the oxygen or the nitrogen atom of the pyridazinone ring. The regioselectivity of these reactions (O- versus N-alkylation/acylation) is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the reaction temperature. researchgate.net
In the case of this compound, alkylation and acylation can theoretically yield two different isomers: the O-substituted product (an ether or ester) or the N-substituted product (a 2-alkyl/acyl-pyridazin-3-one).
Alkylation Reactions:
The alkylation of pyridazinones often leads to a mixture of N- and O-alkylated products. rsc.org Studies on related pyridazinone systems have shown that the use of different bases and alkylating agents can direct the reaction towards one isomer over the other. For instance, the alkylation of 6-(4-(3-methoxyphenyl)piperazin-1-yl)-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of potassium carbonate proceeds via N-alkylation. nih.gov In contrast, some studies have reported that O-alkylation is favored under certain conditions. nih.gov The steric hindrance of the alkylating agent and the reaction temperature can significantly impact the regioselectivity, with bulkier reagents and higher temperatures sometimes favoring N-alkylation. researchgate.net
Acylation Reactions:
Acylation of pyridazinones can similarly occur at either the nitrogen or the oxygen atom. researchgate.net The nature of the acylating agent and the reaction conditions are critical in determining the outcome. N-acylation of pyridazin-3-ones with acyl chlorides in the presence of triethylamine (B128534) has been reported to proceed in good to excellent yields, creating 2-acylpyridazin-3-ones. nih.gov These N-acyl derivatives have been developed as mild and chemoselective N-acylating agents for amines. nih.gov
The competition between N- and O-acylation is a classic issue in the chemistry of ambident anions. Generally, kinetic control (often at lower temperatures) might favor O-acylation due to the higher electronegativity and charge density on the oxygen atom. In contrast, thermodynamic control (at higher temperatures) can lead to the more stable N-acylated product.
Table 1: Regioselectivity in Alkylation/Acylation of Related Pyridazinone Systems
| Pyridazinone Derivative | Electrophile | Reaction Conditions | Major Product | Reference(s) |
| 6-(substituted)-3(2H)-pyridazinone | Ethyl bromoacetate | K₂CO₃, Acetone | N-alkylation | nih.gov |
| 6-(3-chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | Methyl chloroacetate | K₂CO₃, Acetonitrile, Reflux | O-alkylation (>70%) | nih.gov |
| 4,5-dichloropyridazin-6-one | Dibromoalkanes | K₂CO₃ or TBAH/KOH | N-alkylation | |
| 3-Alkyl-5-phenyl-3H- nih.govrsc.orgwikipedia.orgtriazolo[4,5-d]pyrimidin-7(6H)-one | Alkylating agents | Anhydrous K₂CO₃, Aprotic solvent | Mixture of N- and O-alkylation, dependent on temperature and sterics | researchgate.net |
| Pyridazin-3-ones | Acyl chlorides | Triethylamine | N-acylation | nih.gov |
Coordination Chemistry with Metal Ions
The pyridazinolate moiety in this compound is an excellent candidate for acting as a ligand in coordination chemistry. The presence of both nitrogen and oxygen donor atoms allows for various coordination modes, including monodentate, bidentate, and bridging ligation. The pyrazolate anion, a related structure, is well-known to exhibit monodentate, exo-bidentate (bridging), and endo-bidentate (chelating) coordination modes. uninsubria.it
The 6-chloro-3-phenylpyridazin-4-olate ligand can coordinate to a metal center in several ways:
Monodentate coordination: Through either the exocyclic oxygen atom or one of the ring nitrogen atoms.
Bidentate chelation: Forming a chelate ring by coordinating through both the oxygen and an adjacent nitrogen atom.
Bidentate bridging: Bridging two metal centers, a common mode for pyrazolate and pyridazine ligands. uninsubria.it
Studies on related pyridazine derivatives have demonstrated their ability to form stable complexes with a variety of transition metals, including iron(III), copper(II), nickel(II), and zinc(II). For example, pyridazine derivatives have been used to synthesize Fe(III) complexes immobilized in zeolites for catalytic applications. The coordination of these ligands to the metal centers was confirmed by spectroscopic methods.
The specific structure of the resulting metal complex will depend on the metal ion, the solvent system, and the stoichiometry of the reaction. The presence of the chloro and phenyl substituents on the pyridazinone ring can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the metal complexes formed. X-ray crystal structure analysis of related pyridazinone or pyrazolate complexes has been instrumental in confirming their coordination modes. mdpi.comresearchgate.netmdpi.com
Table 2: Examples of Metal Complexes with Related Pyridazine/Pyrazolate Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type | Reference(s) |
| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(III) | Tridentate | Mononuclear complexes [M(PIPYH)₂(NO₃)₂] or [M(PIPY)(NO₃)] | |
| 3-ethoxy-6-chloropyridazine | Fe(III) | Not specified | Immobilized complex in NaY zeolite | |
| Pyrazolate (pz⁻) | Various transition metals | Monodentate, Exo-bidentate (bridging) | Dinuclear and polynuclear complexes | uninsubria.it |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) derived ligands | Cu(II), Cd(II) | Bridging | Multimetallic complexes |
Oxidation and Reduction Pathways
The pyridazinone ring system can undergo both oxidation and reduction reactions, although the conditions required can be demanding due to the aromatic nature of the heterocycle.
Oxidation:
The pyridazine ring is generally resistant to electrophilic attack and oxidation due to the electron-withdrawing nature of the two adjacent nitrogen atoms. researchgate.net However, oxidation can be achieved under specific conditions. The use of strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the oxidation of various functional groups. organic-chemistry.org While direct oxidation of the pyridazinone ring is challenging, the nitrogen atoms can be oxidized to form N-oxides. researchgate.net Furthermore, carbon atoms on the ring can be susceptible to oxidation under certain metabolic or strong chemical conditions. nih.gov For the title compound, potential oxidation pathways could involve the formation of an N-oxide or hydroxylation of the phenyl ring.
Reduction:
The reduction of the pyridazine ring is also a challenging transformation that often requires harsh conditions. Catalytic hydrogenation over platinum, palladium, or rhodium catalysts at high pressure and temperature can reduce the pyridazine ring to a dihydropyridazine (B8628806) or a fully saturated piperidazine. researchgate.netmdpi.comnih.gov The reduction of pyridines to piperidines has been achieved with samarium diiodide in the presence of water. researchgate.net For this compound, catalytic hydrogenation could potentially lead to the reduction of the pyridazine ring and/or dehalogenation of the C-6 position. The choice of catalyst and reaction conditions would be crucial in determining the selectivity of the reduction.
Table 3: General Oxidation and Reduction Reactions of Pyridazine and Related Heterocycles
| Reaction Type | Reagent(s) | Substrate Type | Product(s) | Reference(s) |
| Oxidation | H₂O₂ | Pyridazine | Pyridazine N-oxide | researchgate.net |
| Oxidation | m-CPBA | Sulfides, Amines, Alkenes | Sulfoxides/Sulfones, N-oxides, Epoxides | organic-chemistry.org |
| Reduction | Catalytic Hydrogenation (e.g., PtO₂) | Pyridines | Piperidines | researchgate.net |
| Reduction | Na/CH₃OH | Diazines | Ring cleavage or complete reduction | researchgate.net |
| Reduction | Samarium diiodide (SmI₂)/H₂O | Pyridine | Piperidine | researchgate.net |
| Reductive Ring Closure | Hydrazine (B178648)/NaOH | Dinitro-biquinolyl | Diquinolinopyridazine |
Exploration of Rearrangement Reactions
Pyridazine and pyridazinone derivatives are known to undergo several types of rearrangement reactions, often induced by thermal or photochemical conditions. These reactions can lead to the formation of isomeric structures or different heterocyclic systems.
Photochemical Rearrangements:
Irradiation of pyridazines can lead to their isomerization to pyrazines. This rearrangement is believed to proceed through intermediate valence isomers. rsc.org Similarly, photochemical isomerization of pyridazine N-oxides has been shown to yield pyrazoles and furan (B31954) derivatives, likely via a diazoketone intermediate. rsc.org The specific substitution pattern on the pyridazine ring can influence the course and outcome of these photochemical reactions.
Thermal Rearrangements:
Thermal rearrangement of perfluoroalkylpyridazines has been reported to yield primarily pyrimidine (B1678525) derivatives. rsc.org This suggests a skeletal reorganization of the heterocyclic ring at high temperatures.
Ring-Contraction Reactions:
Under certain conditions, pyridazinone derivatives can undergo ring contraction to form pyrazolone (B3327878) derivatives. For example, the base-catalyzed reaction of 1-phenyl-4,5-dichloro-6(1H)-pyridazinone can lead to the formation of a 3-hydroxy-1-phenylpyrazole derivative.
Dimroth Rearrangement:
The Dimroth rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, typically proceeding through a ring-opened intermediate. wikipedia.orgnih.gov While commonly observed in 1,2,3-triazoles and some pyrimidines, its applicability to the pyridazinone system of the title compound would depend on the specific reaction conditions and the ability to form the necessary open-chain intermediate. nih.govresearchgate.net The presence of substituents and the pH of the reaction medium are known to influence the propensity for this type of rearrangement. researchgate.net
Table 4: Potential Rearrangement Reactions for Pyridazinone Systems
| Rearrangement Type | Conditions | Starting Material | Product(s) | Reference(s) |
| Photochemical Isomerization | UV irradiation | Perfluoroalkylpyridazines | Pyrazines | rsc.org |
| Photochemical Isomerization | UV irradiation | Pyridazine N-oxides | Pyrazoles, Furans | rsc.org |
| Thermal Rearrangement | High temperature | Perfluoroalkylpyridazines | Pyrimidines | rsc.org |
| Ring Contraction | Base-catalyzed | 1-phenyl-4,5-dichloro-6(1H)-pyridazinone | 3-hydroxy-1-phenylpyrazole derivatives | |
| Dimroth Rearrangement | Varies (e.g., boiling pyridine, acidic/basic conditions) | 1,2,3-Triazoles, Pyrimidines | Isomeric heterocycles | wikipedia.orgnih.gov |
Applications in Materials Science and Industrial Chemistry
Development of Pyridazinolates as Organic Electronic Materials
Organic electronic materials are at the forefront of next-generation technologies, including flexible displays, printable circuits, and efficient lighting. Pyridazinolates, such as Sodium 6-chloro-3-phenylpyridazin-4-olate, and their parent pyridazine (B1198779) derivatives, possess the fundamental electronic characteristics necessary for these applications.
The pyridazine scaffold is of significant interest in the field of optoelectronics and is considered for applications in sensors, electroluminescent materials, and semiconductor devices. researchgate.net The inherent electron-deficient nature of the pyridazine ring, combined with the potential for extensive π-conjugation, makes these compounds candidates for n-type or bipolar semiconducting materials. The semiconducting behavior of organic materials is fundamentally governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally facilitates electron transport, a key characteristic of a semiconductor.
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic properties of various pyridazine derivatives. For instance, DFT calculations on related pyridazine structures help in understanding their potential as organic semiconductors. mdpi.com A computational study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), which are structurally related to the title compound, provides insight into their electronic properties. unm.edumdpi.comnih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.73 | -2.11 | 3.62 | unm.edumdpi.comnih.gov |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.11 | -1.42 | 4.69 | unm.edumdpi.comnih.gov |
These theoretical values suggest that modifications to the pyridazine core, such as the substitution of oxygen with sulfur, can significantly alter the HOMO-LUMO gap, thereby tuning the semiconducting properties. The presence of a phenyl group and a chloro substituent in this compound would further influence these energy levels. Pyridazine derivatives have also been explored for use in organic light-emitting diodes (OLEDs), underscoring their potential in semiconductor applications. researchgate.net
Nonlinear optical (NLO) materials are crucial for a range of photonic technologies, including frequency conversion and optical switching. The design of NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation, typically achieved through a "push-pull" electronic structure. Pyridazine derivatives are well-suited for this purpose, as the electron-deficient pyridazine ring can act as an effective electron acceptor.
The first hyperpolarizability (β), a measure of the second-order NLO response, has been evaluated for several pyridazine derivatives. For example, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized and their NLO properties investigated. nih.gov The incorporation of electron-donating and electron-withdrawing groups across the pyridazine scaffold can lead to significant NLO responses.
Chemiluminescence, the emission of light from a chemical reaction, has applications in various analytical and biomedical fields. Certain pyridazine derivatives are known to be key components in chemiluminescent systems. The core structure of these molecules can undergo chemical reactions that lead to the formation of an excited-state intermediate, which then decays to the ground state with the emission of light. While the specific utility of this compound in chemiluminescent systems has not been detailed in the literature, the general propensity of the pyridazine ring system to participate in such reactions suggests a potential avenue for exploration.
Coordination Chemistry and Catalysis
The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This ability to act as a ligand is fundamental to the application of pyridazine derivatives in catalysis and the construction of complex supramolecular structures.
Pyridazinolate ligands, the deprotonated form of pyridazinols, can form stable complexes with a variety of transition metals. These metal complexes can then act as catalysts in a wide range of organic transformations. The electronic properties of the pyridazine ligand, which can be tuned by substituents, play a crucial role in determining the activity and selectivity of the catalyst.
For instance, a series of first-row transition metal complexes with the unsymmetrically disubstituted pyridazine ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) have been prepared and characterized. nih.gov The study of these complexes reveals that the pyridazine moiety can effectively coordinate to metal centers like copper(II), nickel(II), and zinc(II). The electronic properties of these complexes were analyzed, providing insight into the influence of the pyridazine ligand on the metal center. nih.gov
The ability of pyridazinolates to act as ligands suggests that this compound could be a precursor to novel catalysts. The sodium ion can be readily exchanged for a transition metal, and the resulting complex could exhibit catalytic activity. The phenyl and chloro substituents would modulate the electronic environment of the coordinating nitrogen and oxygen atoms, thereby influencing the catalytic performance.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. Pyridazine-based ligands are attractive for the synthesis of MOFs due to their ability to bridge multiple metal centers.
Supramolecular Chemistry and Self-Assembly
The pyridazinone core, with its combination of nitrogen heteroatoms, a carbonyl group, and an aromatic system, is an excellent candidate for orchestrating supramolecular assemblies. These non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, can direct the self-assembly of molecules into well-defined, higher-order structures.
The keto-enol tautomerism of the pyridazin-3(2H)-one ring provides both hydrogen bond donors (N-H) and acceptors (C=O, N), facilitating the formation of predictable supramolecular patterns. nih.gov For instance, crystal structure analyses of various pyridazinone derivatives have revealed the formation of helical supramolecular chains and layered structures driven by a combination of C–H···O and π–π interactions. researchgate.net The nitrogen atoms of the pyridazine ring can also act as lone-pair donors, enabling them to participate in hydrogen bonding with water molecules to form intricate hydrate (B1144303) frameworks. researchgate.netumn.edu In some cases, pyridazino[4,5-d]pyridazine (B3350090) units can function as acceptors of four hydrogen bonds, leading to the formation of complex two and three-dimensional hydrate networks. researchgate.netumn.edu
Furthermore, the pyridazine moiety can be incorporated as a ligand in the construction of metal-organic frameworks (MOFs). Pyrazine and its derivatives are known to act as pillar ligands, connecting layers of metal nodes to create porous 3D frameworks. proquest.commdpi.com These materials have potential applications in gas storage and separation. The ability of pyridazine-based ligands to coordinate with metal ions has also been exploited to self-assemble nanosized metallamacrocycles with defined shapes and cavities. researchgate.net For example, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels capable of ion recognition and transport. rsc.org The planar and π-conjugated nature of the pyridazinone ring also makes it a candidate for creating DNA intercalators, which can insert between the base pairs of DNA. nih.gov
Corrosion Inhibition Properties of Pyridazinolate Derivatives
Pyridazine and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net The mechanism of inhibition is attributed to the adsorption of the heterocyclic compounds onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govelectrochemsci.org This adsorption is facilitated by the presence of heteroatoms (nitrogen, and in some derivatives, sulfur and oxygen) with lone pairs of electrons, as well as the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal.
The effectiveness of pyridazinone derivatives as corrosion inhibitors is influenced by their molecular structure, including the nature and position of substituents on the pyridazine ring. Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netsemanticscholar.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. semanticscholar.org
The following table summarizes the inhibition efficiencies of several pyridazine derivatives on mild steel in a 1 M HCl solution, as determined by various electrochemical techniques.
Table 1: Inhibition Efficiency of Various Pyridazine Derivatives on Mild Steel in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) - Gravimetric | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - Electrochemical Impedance Spectroscopy | Reference |
| Pyridazine Derivative P1 | 10⁻³ | 47 | - | - | semanticscholar.org |
| Pyridazine Derivative P2 | 10⁻³ | 44 | - | - | semanticscholar.org |
| Pyridazine Derivative P3 | 10⁻³ | 39 | - | - | semanticscholar.org |
| Pyridazine Derivative P4 | 10⁻³ | 42 | - | - | semanticscholar.org |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5 x 10⁻³ | 98 | - | - | nih.gov |
| Aminomethyl Pyridazine Pz2 | 500 ppm | - | - | 91 | researchgate.net |
| Sulfanyl Pyridazine Derivative | 5 x 10⁻³ M | 92 | - | - | rsc.org |
Note: The specific structures of P1, P2, P3, and P4 can be found in the cited reference.
The presence of sulfur atoms in the pyridazine ring, in addition to nitrogen, has been shown to enhance corrosion inhibition. semanticscholar.org The inhibition efficiency of these compounds can be influenced by temperature, with some studies showing a decrease in efficiency as the temperature rises. researchgate.netsemanticscholar.org
Role as Versatile Chemical Building Blocks for Diverse Compound Libraries
The pyridazinone scaffold is a valuable building block in synthetic chemistry, particularly for the generation of diverse compound libraries for drug discovery and materials science research. nih.govnih.govcam.ac.uksigmaaldrich.com The ability to functionalize the pyridazinone ring at various positions allows for the systematic modification of its properties and the creation of a wide range of derivatives. nih.govliberty.edu
The presence of a chloro-substituent, as in this compound, provides a reactive handle for a variety of chemical transformations. The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of a wide array of functional groups. For example, 3,6-dichloropyridazine (B152260) can undergo nucleophilic substitution with phenylpiperazine or morpholine (B109124) derivatives. mdpi.com The resulting chloro-substituted pyridazine can then be further modified. nih.gov
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to create carbon-carbon and carbon-heteroatom bonds at different positions of the pyridazine ring, further expanding the accessible chemical space. The molecular hybridization strategy, which involves combining the pyridazinone core with other pharmacophoric moieties, has been used to generate novel compounds with potential therapeutic applications. acs.org
The synthesis of compound libraries based on the pyridazinone scaffold has been instrumental in the discovery of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsarpublication.commdpi.com The ease of functionalization makes the pyridazinone ring an attractive starting point for diversity-oriented synthesis, a strategy aimed at creating structurally diverse and complex molecules.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic and chromatographic methods for characterizing Sodium 6-chloro-3-phenylpyridazin-4-olate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the phenyl and pyridazine ring structures. Chlorine substituents may cause deshielding in -NMR spectra.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for chlorine (/) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution. Chlorine at position 6 acts as a leaving group, while the sodium counterion stabilizes transition states.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites. Compare with experimental kinetic data to validate predictions .
Q. What synthetic routes are reported for this compound, and how can yields be optimized?
- Methodological Answer :
- Pathway 1 : Condensation of 3-phenylpyridazin-4-ol with Cl/NaH in THF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Yield Optimization : Use anhydrous solvents, inert atmosphere, and stoichiometric control (1.2 eq Cl). Recrystallize from ethanol/water (7:3 v/v) to enhance purity .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., hygroscopicity, twinning) affect structure determination of this compound?
- Methodological Answer :
- Crystal Handling : Seal samples in capillaries under nitrogen to prevent hydration. Use low-temperature (100 K) data collection to mitigate thermal motion.
- Twinning Analysis : Employ SHELXL's TWIN/BASF commands. Compare Hooft y parameters for pseudo-merohedral twins. Refinement with R1 < 5% indicates reliable data .
Q. What mechanisms explain contradictory solubility data in aqueous vs. organic solvents for this compound?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV quantification. Polar aprotic solvents (DMSO) enhance solubility via sodium ion coordination.
- Contradiction Resolution : Check for hydrate formation (TGA/DSC) or pH-dependent speciation (e.g., protonation at pyridazine N-atoms). Cross-validate with -NMR in DO .
Q. How can reaction pathways involving this compound be deconvoluted using kinetic isotope effects (KIEs) or isotopic labeling?
- Methodological Answer :
- -Labeling : Synthesize isotopomers to track oxygen migration in ring-opening reactions. Analyze via HRMS or IR.
- KIEs : Compare / in deuterated solvents. Values >1.0 suggest proton transfer in rate-limiting steps .
Data Analysis & Validation
Q. What statistical approaches address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, reagent ratios). Use ANOVA to identify significant factors (p < 0.05).
- Multivariate Analysis (PCA) : Cluster NMR/LC-MS datasets to detect outlier batches .
Q. How can in silico docking studies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Use PharmMapper or AutoDock Vina to screen against kinases (e.g., JAK2) due to pyridazine's affinity for ATP-binding pockets.
- Validation : Compare docking scores (ΔG) with in vitro IC values from enzymatic assays. RMSD <2 Å indicates reliable pose prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
